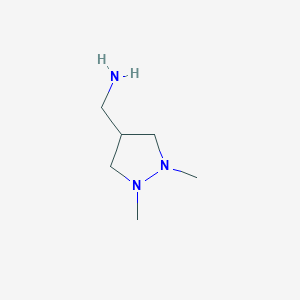

(1,2-Dimethylpyrazolidin-4-yl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(1,2-dimethylpyrazolidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDWRCZHEYCQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CN1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 1,2 Dimethylpyrazolidin 4 Yl Methanamine

Direct and Indirect Approaches to Pyrazolidine (B1218672) Ring Formation

The construction of the 1,2-dimethylpyrazolidine skeleton is the foundational step in the synthesis of the target molecule. This can be achieved through direct cyclization methods that form the ring and install the methyl groups simultaneously or in a stepwise fashion, or by modifying existing heterocyclic structures.

Cyclization Reactions for Pyrazolidine Core Construction

The formation of the pyrazolidine ring is often accomplished through reactions that create two new nitrogen-carbon bonds. Key among these are cycloaddition and cyclocondensation reactions.

One notable method involves the intermolecular [3+2] cycloaddition of a cationic dipole, formed in situ from an aldehyde and 1,2-dimethylhydrazine dihydrochloride, with a dipolarophile like ethyl trans-cinnamate. This reaction stereoselectively yields a functionalized pyrazolidine, specifically 3c,4r,5t-1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid hydrochloride researchgate.net. While this example leads to a diaryl-substituted pyrazolidine, the underlying strategy of using 1,2-dimethylhydrazine to form the core structure is directly applicable. By selecting simpler aldehydes and α,β-unsaturated esters, this method can provide access to the 1,2-dimethylpyrazolidine core with a carboxylic acid handle at the C-4 position, which is a valuable precursor for the desired methanamine group.

Another classical and widely used approach is the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives nih.govnih.gov. For the synthesis of the target molecule, 1,2-dimethylhydrazine would be reacted with a suitable three-carbon 1,3-dielectrophile. For instance, the reaction of 1,2-dimethylhydrazine with 1,3-dihaloacetones, such as 1,3-dichloroacetone, could theoretically yield 1,2-dimethylpyrazolidin-4-one researchgate.net. Similarly, reaction with other 1,3-dielectrophiles like epichlorohydrin has been explored with hydrazines and could be adapted for 1,2-dimethylhydrazine pleiades.onlinenih.gov.

The Vilsmeier-Haack reaction, typically used for formylation, can also facilitate cyclization. Hydrazones can be cyclized under Vilsmeier-Haack conditions (POCl₃/DMF) to yield 4-formyl pyrazoles chemmethod.commdpi.comekb.eg. A similar strategy starting with a suitable precursor and 1,2-dimethylhydrazine could potentially lead to a 1,2-dimethylpyrazolidine-4-carbaldehyde, a direct precursor for the target methanamine via reductive amination.

Below is a table summarizing key cyclization strategies for forming the pyrazolidine ring.

| Reaction Type | Reactants | Key Intermediate/Product | Potential for Target Synthesis |

| [3+2] Cycloaddition | Aldehyde, 1,2-Dimethylhydrazine, α,β-Unsaturated Ester | 1,2-Dimethylpyrazolidine-4-carboxylate | High: Directly forms the desired core and provides a C4 functional handle. |

| Cyclocondensation | 1,2-Dimethylhydrazine, 1,3-Dihalopropan-2-one | 1,2-Dimethylpyrazolidin-4-one | High: Provides a ketone at C4 suitable for reductive amination. |

| Cyclocondensation | 1,2-Dimethylhydrazine, Epichlorohydrin | 4-Hydroxy-1,2-dimethylpyrazolidine | Moderate: The resulting alcohol would require further steps to be converted to the amine. |

| Vilsmeier-Haack Cyclization | Hydrazone derivative of 1,2-dimethylhydrazine | 1,2-Dimethylpyrazolidine-4-carbaldehyde | High: The aldehyde is a direct precursor for the methanamine group. |

Derivatization of Pre-formed Heterocyclic Scaffolds

An alternative to de novo ring construction is the modification of an existing heterocyclic system. This approach is less common for the synthesis of simple saturated heterocycles like pyrazolidine but can be a viable strategy if a suitable precursor is readily available. For instance, a pre-existing pyrazole (B372694) ring could be selectively reduced to the corresponding pyrazolidine. However, controlling the regioselectivity and stereoselectivity of such reductions can be challenging. More commonly, a pre-formed pyrazolidine can be N-alkylated. If a pyrazolidine with a functional group at the C-4 position is available, sequential N-methylation would furnish the desired 1,2-dimethylated core.

Installation of the Methanamine Moiety

Once the 1,2-dimethylpyrazolidine core is established with a suitable functional group at the C-4 position, the final step is the introduction of the methanamine side chain. Several classical and modern synthetic methods can be employed for this transformation.

Reductive Amination Pathways

Reductive amination is a powerful and direct method for converting carbonyl compounds into amines. If 1,2-dimethylpyrazolidin-4-one is synthesized, it can undergo reductive amination with ammonia or a protected ammonia equivalent, in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding primary amine directly at the C-4 position. However, this would yield (1,2-dimethylpyrazolidin-4-yl)amine, not the target methanamine.

To obtain the target (1,2-Dimethylpyrazolidin-4-yl)methanamine, the precursor would need to be 1,2-dimethylpyrazolidine-4-carbaldehyde. Reductive amination of this aldehyde with ammonia would directly furnish the desired product. Alternatively, if 1,2-dimethylpyrazolidine-4-carboxylic acid is the precursor researchgate.net, it can be converted to the corresponding amide, which can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Another pathway involves the reduction of a nitrile. The carboxylic acid can be converted to a primary amide, which is then dehydrated to the nitrile (1,2-dimethylpyrazolidine-4-carbonitrile). Subsequent reduction of the nitrile with reagents such as LiAlH₄ or catalytic hydrogenation would yield the target methanamine.

| Precursor | Intermediate | Reagents | Final Product |

| 1,2-Dimethylpyrazolidine-4-carbaldehyde | Imine | NH₃, NaBH₃CN or H₂/Catalyst | This compound |

| 1,2-Dimethylpyrazolidine-4-carboxylic acid | 1,2-Dimethylpyrazolidine-4-carboxamide | 1. SOCl₂, NH₃2. LiAlH₄ or BH₃ | This compound |

| 1,2-Dimethylpyrazolidine-4-carboxylic acid | 1,2-Dimethylpyrazolidine-4-carbonitrile | 1. SOCl₂, NH₃2. Dehydrating agent (e.g., P₂O₅)3. LiAlH₄ or H₂/Catalyst | This compound |

| 4-(Hydroxymethyl)-1,2-dimethylpyrazolidine | 4-(Azidomethyl)-1,2-dimethylpyrazolidine | 1. TsCl, py2. NaN₃3. H₂/Pd-C or LiAlH₄ | This compound |

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions provide another robust route to the target amine. This strategy requires a precursor with a good leaving group at the methyl position attached to C-4 of the pyrazolidine ring. For instance, if 4-(hydroxymethyl)-1,2-dimethylpyrazolidine is prepared (e.g., by reduction of the corresponding carboxylic acid or aldehyde), the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). Subsequent reaction with an ammonia equivalent would install the amino group.

A classic method for this transformation is the Gabriel synthesis nih.govacs.orgchemistryviews.orgresearchgate.netresearchgate.net. In this approach, the 4-(halomethyl)-1,2-dimethylpyrazolidine would be treated with potassium phthalimide. The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the primary amine, this compound acs.orgchemistryviews.org. This method is advantageous as it avoids the over-alkylation often seen when using ammonia directly, which can lead to the formation of secondary and tertiary amines mnstate.edu.

Alternatively, direct substitution with sodium azide (NaN₃) would yield a 4-(azidomethyl) intermediate. The azide can then be cleanly reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.

C-H Functionalization Methodologies

Direct C-H functionalization represents a modern and atom-economical approach to synthesis. While still a developing field, particularly for saturated heterocycles, catalytic C-H amination could potentially be applied to the synthesis of the target molecule. These reactions typically involve a transition metal catalyst (e.g., iron, copper, or rhodium) that can insert a nitrene species into a C-H bond nih.govacs.orgchemistryviews.orgresearchgate.netresearchgate.net.

For the synthesis of this compound, this would ideally involve a direct C-H amination at the 4-position of 1,2,4-trimethylpyrazolidine. However, achieving regioselectivity in such reactions is a significant challenge. The catalyst would need to differentiate between the various C-H bonds present in the molecule (C3, C4, C5, and the N-methyl groups). Current methods often show a preference for amination at positions alpha to the heteroatom or at activated C-H bonds, which may not be the desired C-4 position in this case chemistryviews.org. Therefore, while conceptually appealing, the direct C-H functionalization approach for this specific target remains a challenging prospect requiring further methodological development.

Enantioselective Synthesis and Chiral Induction for this compound

The creation of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, often employing catalytic or auxiliary-controlled methods to achieve high levels of stereocontrol.

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov This technique involves the addition of hydrogen across a double bond of a prochiral substrate in the presence of a chiral metal catalyst, leading to the formation of a stereogenic center with a preference for one enantiomer. For the synthesis of this compound, a plausible strategy would involve the asymmetric hydrogenation of a suitably functionalized pyrazoline precursor.

A hypothetical precursor, such as a 1,2-dimethyl-4-(aminomethylene)pyrazolidin-5-one or a related unsaturated pyrazolidine derivative, could be subjected to hydrogenation using a chiral catalyst, typically based on transition metals like rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands (e.g., BINAP, DuPhos). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. The proposed reaction would proceed via the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen, thereby establishing the chiral center at the C4 position of the pyrazolidine ring.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | H2 Pressure (bar) | Enantiomeric Excess (ee) (%) |

| [Rh(COD)2]BF4 | (S)-BINAP | Prochiral Olefin | Methanol | 10 | >95 |

| Ru(OAc)2(tol-BINAP) | (R)-Tol-BINAP | Unsaturated Ketone | Ethanol | 50 | >98 |

| [Ir(COD)Cl]2 | (S,S)-f-Binaphane | Unsaturated Imine | Toluene | 20 | >90 |

This interactive table presents typical data for asymmetric hydrogenation reactions of various prochiral substrates using different catalyst systems, illustrating the potential for achieving high enantioselectivity in the synthesis of chiral molecules.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable and predictable way to control stereochemistry. beilstein-journals.orgresearchgate.net

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. sigmaaldrich.comwilliams.edu For instance, a pyrazolidine-4-carboxylic acid derivative could be coupled with a chiral auxiliary. The resulting adduct would then be subjected to a reaction, such as an alkylation or an amination, where the steric bulk of the auxiliary directs the incoming group to a specific face of the molecule, thereby establishing the desired stereochemistry at the C4 position. Subsequent cleavage of the auxiliary would afford the chiral carboxylic acid, which can then be converted to the target methanamine derivative.

Alternatively, chiral ligands can be used to control the stereochemical outcome of reactions. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereoselectivity of the reaction. For the synthesis of the target compound, a chiral ligand could be employed in a metal-catalyzed reaction, such as an asymmetric allylic amination of a suitable pyrazolidine-based substrate, to introduce the aminomethyl group with high enantioselectivity.

| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Diastereomeric/Enantiomeric Excess (%) |

| Evans Oxazolidinone | Asymmetric Alkylation | N-Acyloxazolidinone | >98 (de) |

| (S)-BINAP | Rh-catalyzed Asymmetric Hydrogenation | Prochiral Olefin | >95 (ee) |

| (R,R)-Trost Ligand | Pd-catalyzed Asymmetric Allylic Alkylation | Allylic Acetate | >97 (ee) |

This interactive table showcases the effectiveness of different chiral auxiliaries and ligands in controlling the stereochemistry of various asymmetric reactions, highlighting their potential application in the synthesis of chiral this compound.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. mdpi.com MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.govbeilstein-journals.org

A plausible MCR strategy for the synthesis of the this compound scaffold could involve the condensation of 1,2-dimethylhydrazine, an aldehyde (such as formaldehyde or a protected equivalent), and a component that can introduce the aminomethyl group or a precursor to it. For example, a three-component reaction between 1,2-dimethylhydrazine, an α,β-unsaturated aldehyde, and a nitrogen source could potentially assemble the core pyrazolidine ring with the desired substitution pattern. The specific choice of reactants and catalysts would be crucial for controlling the regioselectivity and stereoselectivity of the reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |

| Hydrazine | β-Ketoester | Aldehyde | Yb(PFO)3 | Substituted Pyrazole |

| 1,2-Disubstituted Hydrazine | α,β-Unsaturated Aldehyde | - | Chiral Amine | Pyrazolidine |

| Aminopyrazole | Salicylaldehyde | Acetylacetic Ester | Piperidine (B6355638) | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine |

This interactive table provides examples of multicomponent reactions used to synthesize various heterocyclic scaffolds, illustrating the potential for developing an MCR strategy for this compound.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Key green chemistry approaches that could be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of catalysts, particularly in small quantities, is preferred over stoichiometric reagents to minimize waste. Recyclable catalysts further enhance the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. MCRs are particularly advantageous in this regard.

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or reactions at ambient temperature, can reduce the carbon footprint of the synthesis. mdpi.com

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can eliminate a major source of waste. mdpi.com

| Green Chemistry Principle | Synthetic Approach | Potential Benefit |

| Use of Greener Solvents | Reactions in water or ethanol | Reduced toxicity and environmental pollution |

| Catalysis | Use of recyclable heterogeneous catalysts | Minimized waste and simplified product purification |

| Atom Economy | Multicomponent reactions | High efficiency and reduced byproducts |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times and lower energy consumption |

This interactive table outlines how green chemistry principles can be applied to the synthesis of this compound, leading to more sustainable and environmentally friendly processes.

Chemical Reactivity and Mechanistic Organic Chemistry of 1,2 Dimethylpyrazolidin 4 Yl Methanamine

Reactivity Profile of the Pyrazolidine (B1218672) Nucleus

The pyrazolidine ring, being a saturated heterocycle, possesses a degree of conformational flexibility. The two nitrogen atoms, with their lone pairs of electrons, are key centers of reactivity. The N-N bond, characteristic of hydrazines, is a point of potential weakness and can be susceptible to cleavage under certain conditions.

Ring-Opening and Ring-Expansion Transformations of Related Systems

While specific studies on the ring-opening and ring-expansion of (1,2-Dimethylpyrazolidin-4-yl)methanamine are not extensively documented, the reactivity of the pyrazolidine core in related systems suggests potential pathways. A significant mode of reactivity for pyrazolidine derivatives involves the cleavage of the N-N bond. csic.esnih.gov This can be initiated by various reagents, including reducing agents or through oxidative processes. For instance, treatment of pyrazolidin-3-one-1-azomethine imines with potassium cyanide in the presence of acetic acid has been shown to result in the addition of HCN followed by an eliminative N-N single bond cleavage, leading to a ring-opened product. researchgate.net Similarly, visible-light-induced aerobic oxidation of N1-substituted pyrazolidin-3-ones can lead to the formation of azomethine imines, which can then undergo further reactions that may involve ring scission. nih.gov

In the context of this compound, reductive cleavage of the N-N bond would be expected to yield a 1,3-diamine derivative. The reaction conditions for such a transformation would need to be carefully controlled to avoid side reactions involving the primary amine.

Ring-expansion reactions of pyrazolidines are less common but can be envisaged through rearrangement pathways. For instance, a carbocation generated adjacent to the ring could potentially initiate a ring-expansion cascade, similar to what is observed in other small-ring systems. youtube.com While no direct examples for pyrazolidines are readily available, such transformations are a staple in synthetic organic chemistry for accessing larger ring systems.

| Transformation | Reagents/Conditions | Expected Product Type |

| N-N Bond Cleavage | Reducing agents (e.g., H₂, Raney Ni), Oxidizing agents | 1,3-Diaminopropane derivative |

| Ring Expansion | Generation of a carbocation adjacent to the ring | Substituted piperidine (B6355638) or other six-membered heterocycle (hypothetical) |

Functional Group Compatibility and Transformations on the Heterocyclic Scaffold

The pyrazolidine scaffold in this compound is relatively robust under many standard reaction conditions. The N-methyl groups are generally unreactive, although demethylation could be achieved under harsh conditions. The C-H bonds of the ring are also relatively inert to all but the most reactive reagents.

Transformations on the heterocyclic scaffold itself are limited due to its saturated nature. However, the compatibility of the pyrazolidine ring with various functional group transformations on appended side chains is an important consideration for synthetic applications. The pyrazolidine nucleus is expected to be stable to a range of reagents used for the modification of the primary amine, such as acylating agents, alkylating agents, and mild oxidizing and reducing agents. Strong oxidizing agents or highly acidic conditions might affect the integrity of the ring.

Reactivity of the Primary Amine Functionality

The primary amine group attached to the pyrazolidine ring via a methylene (B1212753) linker is the most reactive site in the molecule for a wide range of chemical transformations. Its reactivity is characteristic of a primary alkylamine, although the heterocyclic substituent may exert some electronic and steric influence.

Nucleophilic Reactivity and Basicity Investigations

The lone pair of electrons on the nitrogen atom of the primary amine makes it both a base and a nucleophile. The basicity of this compound is expected to be similar to that of other primary alkylamines. The pKa of the conjugate acid is likely to be in the range of 9-11. The pyrazolidine ring, being an alkyl-substituted heterocycle, is not expected to significantly decrease the basicity of the amine, unlike aromatic heterocycles where the lone pair can be delocalized. ksu.edu.sastackexchange.commasterorganicchemistry.com In fact, the electron-donating inductive effect of the alkyl groups on the pyrazolidine ring might slightly enhance the basicity of the primary amine.

As a nucleophile, the primary amine will readily react with a variety of electrophiles. These reactions include alkylation, acylation, and addition to carbonyl compounds. The nucleophilicity of the amine can be influenced by the solvent and the nature of the electrophile. nih.gov

| Property | Expected Characteristic | Influencing Factors |

| Basicity (pKa of conjugate acid) | 9 - 11 | Inductive effects of the pyrazolidine ring |

| Nucleophilicity | Good nucleophile | Steric hindrance from the pyrazolidine ring, solvent effects |

Condensation and Imine Formation Reactions

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines (Schiff bases). nih.gov this compound is expected to undergo this reaction readily, typically under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. mdpi.com

The mechanism of imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the acid- or base-catalyzed dehydration to yield the imine. researchgate.net The rate of this reaction can be influenced by the steric and electronic properties of both the amine and the carbonyl compound. The reaction is reversible and the resulting imine can be hydrolyzed back to the amine and carbonyl compound in the presence of water.

These imine formation reactions are crucial in the synthesis of more complex molecules and in the construction of various heterocyclic systems. rsc.orgnih.govmdpi.com

Metal Coordination and Complexation Studies

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound a potential ligand for metal coordination. nih.govnih.gov The primary amine nitrogen is a strong donor site. Additionally, the two nitrogen atoms of the pyrazolidine ring can also participate in coordination, although their lone pairs are sterically more hindered due to the methyl groups and the ring structure.

The molecule could act as a monodentate ligand, coordinating through the primary amine nitrogen. It could also potentially act as a bidentate ligand, coordinating through the primary amine and one of the ring nitrogens to form a chelate ring. The stability of such a chelate would depend on the size of the resulting ring and the nature of the metal ion. nih.govnih.gov The formation of complexes with various transition metals can be anticipated, and these complexes may exhibit interesting catalytic or biological properties. edu.krdsaudijournals.commdpi.com The specific coordination mode would likely be influenced by the metal ion's preferred coordination geometry and the reaction conditions.

| Potential Coordination Mode | Donor Atoms | Potential Metal Ions |

| Monodentate | Primary Amine Nitrogen | Various transition metals (e.g., Cu(II), Ni(II), Zn(II)) |

| Bidentate (Chelation) | Primary Amine Nitrogen and one Pyrazolidine Nitrogen | Transition metals that form stable five- or six-membered chelate rings |

Reaction Mechanism Elucidation for Transformations Involving this compound

Detailed elucidation of reaction mechanisms requires extensive investigation, often employing a combination of experimental techniques and computational modeling.

Investigation of Transition States and Intermediates

Currently, there is a lack of published research focusing on the computational or experimental investigation of transition states and intermediates in reactions involving this compound. Such studies are crucial for understanding the precise pathways of chemical transformations, including bond-breaking and bond-forming steps. The identification and characterization of transient species would provide a deeper understanding of the reaction coordinates.

Kinetic and Thermodynamic Considerations

Similarly, specific kinetic and thermodynamic data for reactions of this compound have not been reported in the scientific literature. Kinetic studies would be necessary to determine reaction rates, rate laws, and activation energies, which are fundamental to understanding reaction dynamics. Thermodynamic data, such as changes in enthalpy and entropy, would provide insight into the feasibility and spontaneity of potential reactions.

Selectivity Control in Reactions Involving this compound

The control of selectivity, including stereoselectivity and regioselectivity, is a critical aspect of modern organic synthesis. The chiral center at the 4-position of the pyrazolidine ring suggests that stereoselective reactions could be a key feature of this compound's chemistry. However, there are no specific studies available that detail methods for controlling selectivity in reactions where this compound is a reactant or a catalyst. Research in this area would be essential to unlock the synthetic potential of this molecule, for instance, in asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization of 1,2 Dimethylpyrazolidin 4 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The two N-methyl groups are expected to appear as singlets, though they may be diastereotopic and thus have slightly different chemical shifts. The protons on the pyrazolidine (B1218672) ring would likely present as a complex multiplet system due to spin-spin coupling. The methylene (B1212753) protons of the methanamine group would also couple with the adjacent ring proton, appearing as a doublet. The amine protons are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The N-methyl carbons are expected to resonate at a characteristic chemical shift. The carbons of the pyrazolidine ring will appear in the aliphatic region, and their exact shifts would be influenced by the nitrogen atoms and the substituent. The methylene carbon of the methanamine group will also have a characteristic resonance.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyrazolidine ring and the methanamine side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away.

Predicted NMR Data for (1,2-Dimethylpyrazolidin-4-yl)methanamine:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.5 (singlets) | 40 - 45 |

| Pyrazolidine CH₂ | 2.0 - 3.0 (multiplets) | 50 - 60 |

| Pyrazolidine CH | 2.5 - 3.5 (multiplet) | 45 - 55 |

| CH₂-NH₂ | 2.6 - 3.0 (doublet) | 40 - 50 |

| NH₂ | 1.0 - 3.0 (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.

For this compound, with a molecular formula of C₆H₁₅N₃, the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides further structural information. For pyrazolidines, a common fragmentation pathway involves a retro-1,3-dipolar cycloaddition-like process. csic.es The molecular ion peak (M⁺) would be observed, and subsequent fragmentation would likely involve the loss of the aminomethyl group or cleavage of the pyrazolidine ring.

Predicted HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₆H₁₅N₃ |

| Theoretical Exact Mass | 129.1266 g/mol |

| Expected M+H⁺ Ion | 130.1344 m/z |

| Common Fragmentation Pathways | Loss of •CH₂NH₂, ring opening |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, which typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine should be visible in the 1590-1650 cm⁻¹ region. C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretching bands are often weak in Raman spectra, the C-H stretching and bending modes will be prominent. The symmetric vibrations of the carbon backbone of the pyrazolidine ring are expected to be Raman active. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 (doublet) | Weak | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| N-H (amine) | 1590-1650 | - | Bending (scissoring) |

| C-N | 1000-1250 | 1000-1250 | Stretching |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding.

While no crystal structure for this compound has been reported in the searched literature, an XRD analysis would provide invaluable information. It would confirm the connectivity of the atoms, establish the stereochemistry at the chiral centers, and reveal the conformation of the pyrazolidine ring (e.g., envelope or twist conformation). Furthermore, it would elucidate the packing of the molecules in the crystal lattice and the nature of any intermolecular hydrogen bonds involving the primary amine group.

Chromatographic Purity Assessment (HPLC, GC) and Separation Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For an amine-containing compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an amine modifier or a buffer to ensure good peak shape. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Given its relatively low molecular weight, this compound is likely to be sufficiently volatile and thermally stable for GC analysis. A polar capillary column would be appropriate for separating this polar amine. Flame Ionization Detection (FID) would provide excellent sensitivity. For more definitive identification, GC coupled with Mass Spectrometry (GC-MS) would be the method of choice, providing both retention time and mass spectral data. ccsknowledge.com

Suggested Chromatographic Conditions:

| Technique | Column | Mobile/Carrier Phase | Detector |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% TFA | UV/ELSD/MS |

| GC | Polar Capillary (e.g., WAX) | Helium | FID/MS |

Computational Chemistry and Theoretical Investigations of 1,2 Dimethylpyrazolidin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and stability of (1,2-Dimethylpyrazolidin-4-yl)methanamine. Methods such as Density Functional Theory (DFT) are employed to perform these calculations, providing a detailed understanding of the molecule's quantum mechanical properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, these calculations can determine various thermodynamic properties, such as the standard enthalpy of formation and Gibbs free energy, which are essential for assessing the compound's stability under different conditions. The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -X.XX eV | Indicates the electron-donating ability. |

| LUMO Energy | +Y.YY eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Z.ZZ eV | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule. |

| Total Energy | -E.EE Hartrees | Represents the total electronic energy of the molecule at 0 K. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions involving this compound can be achieved through reaction pathway modeling. This computational technique maps the potential energy surface of a reaction, identifying the most favorable reaction routes. By locating the transition states—the highest energy points along the reaction coordinate—researchers can calculate the activation energies, which are crucial for determining reaction rates.

These models can explore various reaction mechanisms, such as nucleophilic substitution or addition reactions involving the amine group or the pyrazolidine (B1218672) ring. The insights gained from this analysis are invaluable for synthetic chemists looking to optimize reaction conditions or to design novel synthetic routes for derivatives of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. mdpi.com Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule, known as conformers. The pyrazolidine ring can adopt various puckered conformations, and the orientation of the methanamine substituent can also vary. Identifying the lowest energy conformer is crucial as it often represents the most populated state of the molecule.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution. These simulations can analyze its structural stability, conformational changes, and interactions with solvent molecules. mdpi.com

Table 2: Illustrative Data from Conformational Analysis and MD Simulations of this compound

| Parameter | Description | Illustrative Finding |

| Conformational Energy | Relative energies of different conformers. | Conformer A is 2.5 kcal/mol more stable than Conformer B. |

| Dihedral Angles | Torsional angles defining the ring pucker and substituent orientation. | The C-C-N-C dihedral angle of the side chain preferentially adopts a gauche conformation. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating structural stability over time in an MD simulation. researchgate.net | The RMSD of the pyrazolidine ring backbone remains below 2 Å over a 100 ns simulation, indicating a stable conformation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | The RDF of water molecules around the amine group shows a high probability of hydrogen bonding. |

Note: The findings in this table are hypothetical examples of the insights that can be gained from these computational methods.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations can generate predicted spectra that can be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These predictions are highly valuable for assigning the signals in experimental NMR spectra.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net This helps in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net

In Silico Screening and Design Principles for Derivations

In silico screening and computational design are powerful strategies for discovering novel derivatives of this compound with desired properties. cmjpublishers.com By creating a virtual library of related compounds, researchers can computationally evaluate their properties without the need for immediate synthesis and testing. nih.gov

This process often involves quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their biological activity or chemical properties. nih.gov Molecular docking simulations can be used to predict how well these derivatives might bind to a specific biological target, such as a protein or enzyme. nih.govmdpi.com This is particularly relevant in drug discovery, where the goal is to design molecules that can effectively interact with a target to produce a therapeutic effect.

The design principles derived from these computational studies can guide synthetic chemists in prioritizing which derivatives to synthesize and test, thereby accelerating the discovery of new compounds with enhanced properties.

Biological Activity and Pharmacological Exploration of 1,2 Dimethylpyrazolidin 4 Yl Methanamine

Antimicrobial Efficacy Assessment

Evaluation Against Bacterial Strains

Comprehensive searches for scientific literature detailing the evaluation of (1,2-Dimethylpyrazolidin-4-yl)methanamine against various bacterial strains did not yield specific research findings. Studies focusing on the direct antibacterial effects of this particular compound, including data on minimum inhibitory concentrations (MIC) or zones of inhibition against common pathogens, are not available in the public domain. Therefore, a data table on its antibacterial efficacy cannot be compiled at this time.

Antifungal Spectrum Analysis

Similarly, dedicated studies investigating the antifungal properties of this compound are not presently found in the reviewed scientific literature. Information regarding its spectrum of activity against fungal species such as Candida albicans or Aspergillus niger has not been published. As a result, a detailed analysis and data table on its antifungal spectrum cannot be provided.

Anti-inflammatory and Analgesic Properties

While some sources suggest that this compound may possess anti-inflammatory and analgesic effects, specific in vivo or in vitro studies substantiating these claims are not available. evitachem.com There is a lack of published research detailing its mechanism of action in inflammation pathways or its efficacy in standard analgesic models. Without experimental data, a thorough assessment of its potential as an anti-inflammatory or analgesic agent remains speculative.

Enzyme Modulation and Inhibition Studies

Lysyl Oxidase-like Enzyme (LOXL2) Inhibition

There is no available scientific literature or research data to indicate that this compound has been investigated as an inhibitor of Lysyl Oxidase-like Enzyme 2 (LOXL2). Studies detailing its binding affinity, inhibitory concentrations (IC₅₀), or its effects on LOXL2-mediated processes have not been found.

Monoamine Oxidase (MAO) Inhibition

Investigations into the potential of this compound to inhibit Monoamine Oxidase (MAO) enzymes, including both MAO-A and MAO-B isoforms, have not been reported in the accessible scientific literature. Consequently, there is no data on its inhibitory potency or selectivity for either of the MAO enzymes.

Other Amine Oxidase Interactions

There is no specific information available in the peer-reviewed literature regarding the interactions of this compound with other amine oxidases.

In the broader context of pyrazole (B372694) and pyrazolidine (B1218672) derivatives, these heterocyclic structures have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. The pyrazolidine structure can be considered a cyclic hydrazine (B178648) moiety, a chemical feature present in early MAO inhibitors. Various substituted pyrazoline and pyrazole derivatives have shown promising inhibitory activity against MAO enzymes, suggesting that the pyrazolidine scaffold could potentially interact with these or other amine oxidases. However, without experimental data, the specific activity and selectivity of this compound towards any amine oxidase remains undetermined.

Receptor Binding and Ligand Activity

No specific receptor binding or ligand activity data for this compound has been published in the scientific literature.

Cytotoxicity and Antiproliferative Investigations (e.g., anticancer)

There is no publicly available data on the cytotoxicity or antiproliferative effects of this compound.

The broader class of pyrazole and pyrazolidine derivatives has been a subject of interest in oncology research. A variety of synthetic pyrazole-containing molecules have demonstrated cytotoxic and antiproliferative activities against several human cancer cell lines. The mechanisms underlying these effects are diverse and depend on the specific molecular structure, but can include inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit significant anticancer activity. The potential for this compound to have such properties is unknown without experimental evaluation.

Due to the absence of specific data for this compound, a data table for its cytotoxic activity cannot be generated. For illustrative purposes, a general table format is provided below.

| Cell Line | IC50 (µM) | Assay Type |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Structure-Activity Relationship (SAR) Derivations for Biological Target Interaction

No structure-activity relationship (SAR) studies have been published that specifically include this compound.

SAR studies on broader classes of pyrazole and pyrazolidine derivatives have provided insights into how structural modifications influence biological activity. For kinase inhibitors, for example, substitutions on the pyrazole ring can significantly alter binding affinity and selectivity. The nature and position of substituents can affect interactions with the enzyme's active site, influencing potency. For MAO inhibitors, the substitution pattern on the pyrazole or pyrazoline ring has been shown to be crucial for both the potency and the selectivity of inhibition between MAO-A and MAO-B. The specific N,N-dimethylation and the methanamine group at the 4-position of the pyrazolidine ring of the subject compound would be key determinants of its biological activity, but in the absence of a homologous series of tested compounds, no SAR can be derived.

Mechanistic Studies of Biological Action at the Molecular Level

There are no mechanistic studies available that elucidate the biological action of this compound at the molecular level.

For other biologically active pyrazolidine-containing compounds, mechanistic studies have revealed a variety of molecular interactions. For example, pyrazoline-based anticancer agents have been shown to induce apoptosis through the modulation of specific cellular pathways, such as the p53 pathway. In the context of enzyme inhibition, such as with MAO, mechanistic studies often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and crystallographic studies to visualize the binding of the inhibitor to the enzyme's active site. The molecular mechanism of any potential biological activity of this compound remains to be investigated.

Advanced Applications and Broader Research Perspectives of 1,2 Dimethylpyrazolidin 4 Yl Methanamine

Catalytic Roles in Organic Transformations

Pyrazolidine (B1218672) and pyrazole (B372694) derivatives have emerged as versatile scaffolds in the development of novel catalysts for a variety of organic transformations. Their utility stems from their unique electronic and steric properties, which can be fine-tuned through substitution.

In the realm of asymmetric catalysis, chiral pyrazolidine derivatives are instrumental in the synthesis of enantiomerically pure compounds. Although direct catalytic applications of (1,2-Dimethylpyrazolidin-4-yl)methanamine are not yet extensively documented, the pyrazolidine core is a key feature in several catalytic systems. For instance, chiral amine catalysts derived from pyrazolidine structures can facilitate asymmetric Michael additions and other carbon-carbon bond-forming reactions with high enantioselectivity.

Furthermore, pyrazole derivatives, the unsaturated counterparts of pyrazolidines, have been successfully employed as ligands in transition metal catalysis. These ligands can coordinate with metals like copper, palladium, and iridium to create highly efficient catalysts for cross-coupling reactions, C-H activation, and photocatalytic processes. The nitrogen atoms in the pyrazole ring act as effective coordination sites, influencing the reactivity and selectivity of the metallic center. Given the structural similarities, it is plausible that this compound and its derivatives could serve as precursors to novel ligands or catalysts in their own right.

A notable application of pyrazole-based catalysts is in oxidation reactions. For example, in situ prepared complexes of pyrazole-based ligands and copper(II) salts have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone. The efficiency of these catalytic systems is influenced by factors such as the nature of the ligand, the counterion of the metal salt, and the solvent used.

| Catalytic Application | Catalyst Type | Key Features | Representative Transformation |

| Asymmetric Synthesis | Chiral Pyrazolidine Derivatives | High enantioselectivity in C-C bond formation. | Asymmetric Michael Addition |

| Transition Metal Catalysis | Pyrazole-based Ligands with Metals (Cu, Pd, Ir) | Tunable electronic and steric properties. | Cross-coupling, C-H activation |

| Oxidation Reactions | In situ Copper(II)-Pyrazole Complexes | Dependent on ligand structure and reaction conditions. | Catechol to o-quinone oxidation |

Ligand Design in Coordination Chemistry

The field of coordination chemistry greatly benefits from the design of novel ligands that can stabilize metal centers and modulate their reactivity. Pyrazolidine and pyrazole derivatives are attractive candidates for ligand design due to the presence of multiple nitrogen atoms that can act as donor sites.

The structural framework of this compound, featuring two nitrogen atoms within the pyrazolidine ring and an exocyclic primary amine, offers multiple potential coordination modes. This multidentate character allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. The stereochemistry of the pyrazolidine ring can also be controlled, leading to the development of chiral ligands for asymmetric catalysis.

Pyrazolopyridine ligands, which combine a pyrazole and a pyridine ring, have been shown to be versatile in transition-metal-catalyzed reactions. They can act as bidentate ligands, and their electronic properties can be modified to influence the catalytic cycle. Similarly, bis-2-pyrazoline ligands have been used to synthesize transition metal complexes with well-defined geometries, such as octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).

The coordination chemistry of pyrazolone-based ligands, which are derivatives of pyrazole, has also been extensively studied. These ligands can act as chelating agents, forming stable complexes with metals like zinc, copper, and molybdenum. The resulting metal complexes have shown potential applications in various fields, including materials science and catalysis.

| Ligand Type | Metal Ions | Coordination Features | Potential Applications |

| Pyrazolopyridines | Cu, Pd, Ir, Ru | Bidentate, tunable electronics | Cross-coupling, C-H activation, photocatalysis |

| Bis-2-pyrazolines | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Formation of octahedral complexes | Catalysis, materials |

| Pyrazolones | Zn(II), Cu(II), Mo(IV) | O,O- or N,O-chelation | Materials, catalysis |

Building Block in Complex Molecular Synthesis

The pyrazolidine and pyrazole skeletons are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. botanical-online.com As such, derivatives like this compound serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

The pyrazolidine ring can be synthesized through various methods, including the [3+2] cycloaddition of azomethine imines with alkenes. This approach allows for the introduction of diverse substituents and the control of stereochemistry, leading to a wide array of functionalized pyrazolidine derivatives. These derivatives can then be further elaborated into more complex structures.

The pyrazole ring, often synthesized from the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, is a cornerstone in the development of numerous pharmaceuticals. rsc.org Many FDA-approved drugs contain a pyrazole nucleus, highlighting the importance of this heterocyclic system in drug discovery. rsc.org Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The use of pyrazolidine and pyrazole derivatives as building blocks is not limited to medicinal chemistry. They are also employed in the synthesis of agrochemicals and other functional organic molecules. The versatility of their synthesis and the ease with which they can be functionalized make them attractive starting materials for a wide range of chemical endeavors.

Potential in Advanced Materials Development

The unique electronic and structural properties of pyrazolidine and pyrazole derivatives make them promising candidates for the development of advanced materials. Their ability to coordinate with metal ions and their inherent photophysical properties are key attributes that are being explored in materials science.

Pyrazole derivatives have been utilized in the creation of conductive polymers and photovoltaic materials for solar energy applications. rsc.org The electronic characteristics of the pyrazole ring, which can be tuned through substitution, play a crucial role in the performance of these materials. botanical-online.com The intrinsic fluorescence of some pyrazole and pyrazoline derivatives makes them suitable for applications as fluorescent probes and sensors, as well as in optoelectronic and photoluminescent materials. botanical-online.com

Coordination polymers and metal-organic frameworks (MOFs) are another area where pyrazole-based ligands are finding application. The ability of these ligands to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional structures with porous architectures. These materials have potential applications in gas storage, separation, and catalysis.

While the direct application of this compound in advanced materials has not been specifically reported, its structural features suggest potential. The amine functionality could be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. Furthermore, its coordination capabilities could be exploited in the design of novel metal-containing materials.

| Material Type | Key Property | Application |

| Conductive Polymers | Electrical Conductivity | Electronics |

| Photovoltaic Materials | Light Absorption and Charge Separation | Solar Cells |

| Fluorescent Probes | Intrinsic Fluorescence | Sensing and Imaging |

| Coordination Polymers/MOFs | Porosity and Catalytic Sites | Gas Storage, Separation, Catalysis |

Environmental and Toxicological Considerations of Amine Compounds

Amines are ubiquitous in the environment, originating from both natural and anthropogenic sources. In the atmosphere, aliphatic amines can undergo photo-oxidation, contributing to the formation of secondary organic aerosols. nilu.com The atmospheric chemistry of amines is complex and can influence air quality and climate. rsc.orgbohrium.com

In aquatic and terrestrial environments, the fate of amines is governed by processes such as biodegradation, sorption to soil and sediment, and chemical transformation. nih.govunit.no Many simple aliphatic amines are biodegradable, which can mitigate their environmental persistence. unit.noresearchgate.net However, some amine degradation products may be more persistent or toxic than the parent compounds. ieaghg.org

From a toxicological perspective, some amine compounds can have adverse health effects. For instance, heterocyclic amines formed during the high-temperature cooking of protein-rich foods have been identified as potential carcinogens. botanical-online.comnih.govnutritionfacts.org The toxicity of aliphatic amines can vary significantly depending on their structure. Some may cause irritation to the respiratory tract, while others can have more severe systemic effects. oup.comoup.comcanada.ca Chlorination of aliphatic amines in wastewater treatment can lead to the formation of chlorinated derivatives with increased toxicity. oup.comoup.com

Therefore, a thorough environmental and toxicological assessment would be necessary for this compound before any large-scale industrial application.

Future Directions and Emerging Research Avenues for this compound Derivatives

The field of pyrazolidine and pyrazole chemistry is continually evolving, with new synthetic methods and applications being reported regularly. For derivatives of this compound, several exciting research avenues can be envisioned.

Catalysis:

Asymmetric Organocatalysis: The development of novel chiral catalysts based on the this compound scaffold for asymmetric synthesis is a promising area. The combination of the chiral pyrazolidine ring and the reactive methanamine group could lead to catalysts with unique reactivity and selectivity.

Transition Metal Catalysis: The synthesis and evaluation of metal complexes bearing ligands derived from this compound could uncover new catalytic activities for a range of organic transformations.

Medicinal Chemistry:

Scaffold for Drug Discovery: The use of this compound as a building block for the synthesis of libraries of new compounds for biological screening could lead to the discovery of novel therapeutic agents. The pyrazolidine core is a well-established pharmacophore, and new derivatives are likely to exhibit interesting biological activities.

Materials Science:

Functional Materials: The incorporation of this compound derivatives into polymers or onto surfaces could lead to the development of new materials with tailored properties, such as improved thermal stability, specific binding capabilities, or optical properties.

Coordination Polymers and MOFs: The design of new coordination polymers and MOFs using ligands derived from this pyrazolidine structure could result in materials with novel topologies and functions for applications in sensing, storage, and separation.

常见问题

Q. What are the established methods for synthesizing (1,2-Dimethylpyrazolidin-4-yl)methanamine, and how is its purity validated?

Synthesis typically involves multi-step organic reactions, such as cyclization of hydrazine derivatives with ketones or aldehydes, followed by alkylation to introduce the methyl groups. For example, pyrazolidine scaffolds are often constructed via nucleophilic substitution or condensation reactions under anhydrous conditions . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography), with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirming structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the presence of methyl groups (δ ~1.2–1.5 ppm for CH₃) and the methanamine moiety (δ ~2.5–3.0 ppm for CH₂NH₂) .

- Mass Spectrometry (MS) : For molecular weight verification (C₆H₁₅N₃; theoretical m/z 129.13) and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .

Q. How is the compound’s stability assessed under laboratory storage conditions?

Stability studies involve storing the compound at varying temperatures (e.g., -20°C, 4°C, and room temperature) and humidity levels. Degradation is monitored via periodic HPLC analysis to detect impurities or structural changes. For amine-containing compounds like this, inert atmosphere storage (argon or nitrogen) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to explore the compound’s interaction with biological targets?

- Computational Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the compound’s amine group for hydrogen bonding .

- In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. For example, the methanamine group may act as a ligand for metal ions in enzymatic active sites .

- Mutagenesis Studies : Modify target proteins to identify critical residues for interaction, as seen in analogous pyrazolidine derivatives .

Q. How should contradictions in bioactivity data between in vitro and in vivo studies be addressed?

- Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution. The compound’s amine group may undergo rapid hepatic oxidation, reducing in vivo efficacy compared to in vitro results .

- Solubility Optimization : Use co-solvents (e.g., DMSO-water mixtures) or prodrug strategies to enhance bioavailability. Structural analogs with improved logP values show higher membrane permeability .

- Metabolite Identification : LC-MS/MS can detect active metabolites that may contribute to observed discrepancies .

Q. What strategies are recommended for modifying the compound’s structure to enhance selectivity in receptor binding?

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrazolidine ring to alter electronic density and steric effects, as demonstrated in chlorophenyl-oxazole derivatives .

- Scaffold Hybridization : Combine the pyrazolidine core with triazole or oxadiazole rings to exploit multi-target interactions, a method validated in kinase inhibitor studies .

- Stereochemical Control : Synthesize enantiomers to evaluate chiral specificity, as seen in cyclopentyl-pyrimidine derivatives .

Methodological Considerations

Q. What analytical workflows are used to resolve spectral overlaps in NMR data?

- 2D NMR Techniques : HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) distinguish overlapping proton signals, particularly in the crowded δ 1.0–3.0 ppm region for methyl and methanamine groups .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH₂) by comparing spectra in D₂O and CDCl₃ .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- DFT Calculations : Density Functional Theory models predict transition states and regioselectivity in reactions like alkylation or cycloaddition. For example, the pyrazolidine ring’s strain energy influences its reactivity in ring-opening reactions .

- Machine Learning : Train models on existing pyrazolidine reaction databases to forecast optimal conditions (e.g., solvent, catalyst) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。